

Understanding the kinase-dependent functions of Fak-IN-1

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Compound of Interest

Compound Name: *Fak-IN-1*

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An In-Depth Technical Guide to the Kinase-Dependent Functions of Focal Adhesion Kinase (FAK) and Their Inhibition

Introduction

Focal Adhesion Kinase (FAK), also known as PTK2, is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of integrins and growth factor receptors. [1][2] FAK is a key regulator of fundamental cellular processes including adhesion, migration, proliferation, and survival.[3][4][5] Its functions are mediated through both its kinase-dependent enzymatic activity and its kinase-independent scaffolding roles.[4][6] Overexpression and hyperactivity of FAK are frequently observed in advanced-stage solid cancers, where it promotes tumor progression, metastasis, and angiogenesis, making it a significant target for cancer therapy.[3][5][6]

This guide focuses on the kinase-dependent functions of FAK and how they are elucidated using small molecule inhibitors. While the prompt specified "**Fak-IN-1**," this name does not correspond to a widely characterized inhibitor in the scientific literature. Therefore, this document will utilize data from well-studied, potent, and selective FAK inhibitors such as Defactinib (VS-6063), PF-573,228, and TAE-226 as representative examples to provide a comprehensive and technically accurate overview. These inhibitors primarily function as ATP-competitive agents that block the catalytic activity of FAK, thereby allowing for the specific investigation of its kinase-dependent roles.[7][8]

Mechanism of FAK Activation and Inhibition

FAK activation is initiated by the clustering of integrins following cell adhesion to the extracellular matrix (ECM).[1] This event triggers a conformational change in FAK, leading to its autophosphorylation at tyrosine residue 397 (Y397).[9][10] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.[10] The recruitment of Src leads to the full catalytic activation of FAK through the phosphorylation of other tyrosine residues within FAK's activation loop (such as Y576 and Y577), as well as the phosphorylation of other downstream substrates by the FAK/Src complex.[2][9][11]

Small molecule FAK inhibitors are typically ATP-competitive, binding to the ATP-binding pocket of the FAK kinase domain. This action prevents the transfer of phosphate from ATP to FAK's tyrosine residues, thereby blocking autophosphorylation and subsequent downstream signaling cascades.[7]

Quantitative Data: Potency of Representative FAK Inhibitors

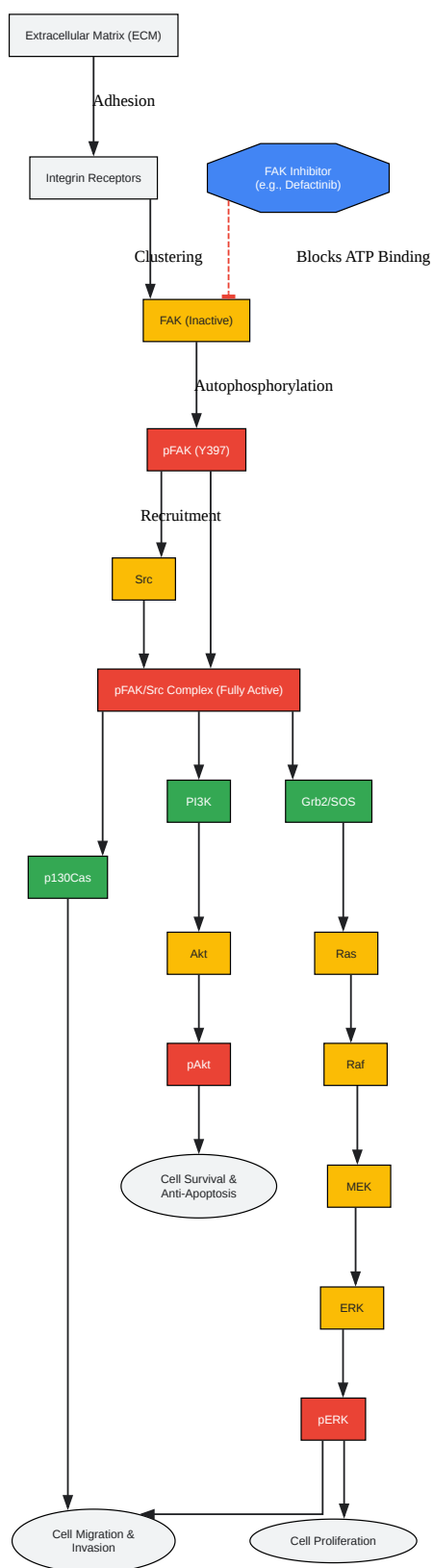
The efficacy of FAK inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the inhibitor required to reduce FAK's enzymatic activity by 50%. The following table summarizes the IC₅₀ values for several well-characterized FAK inhibitors.

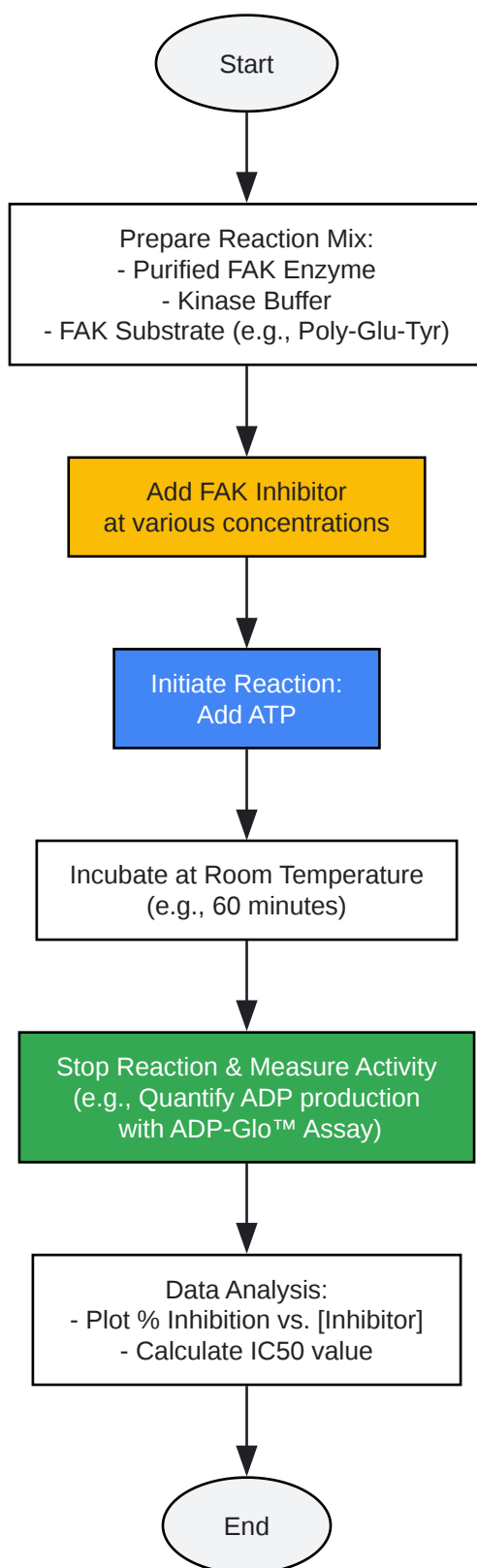
Inhibitor	FAK IC50 (nM)	Pyk2 IC50 (nM)	Cell Line Examples and Anti-proliferative IC50 (μM)
Defactinib (VS-6063)	1.5	14	KRAS mutant Non-Small Cell Lung Cancer
VS-4718	1.5	N/A	Not Specified
GSK2256098	0.4	>1000	SKOV3 (Ovarian Cancer): Reduces migration at 1.0 μM
TAE-226	5.5	N/A	Pancreatic Cancer (PANC-1): >20 μM; AsPC-1: 6.73 μM
CEP-37440	2.0	N/A	Not Specified (Also an ALK inhibitor)
Y15	~1000 (for Y397 autophosphorylation)	N/A	Colon and Breast Cancer Cells: Induces apoptosis

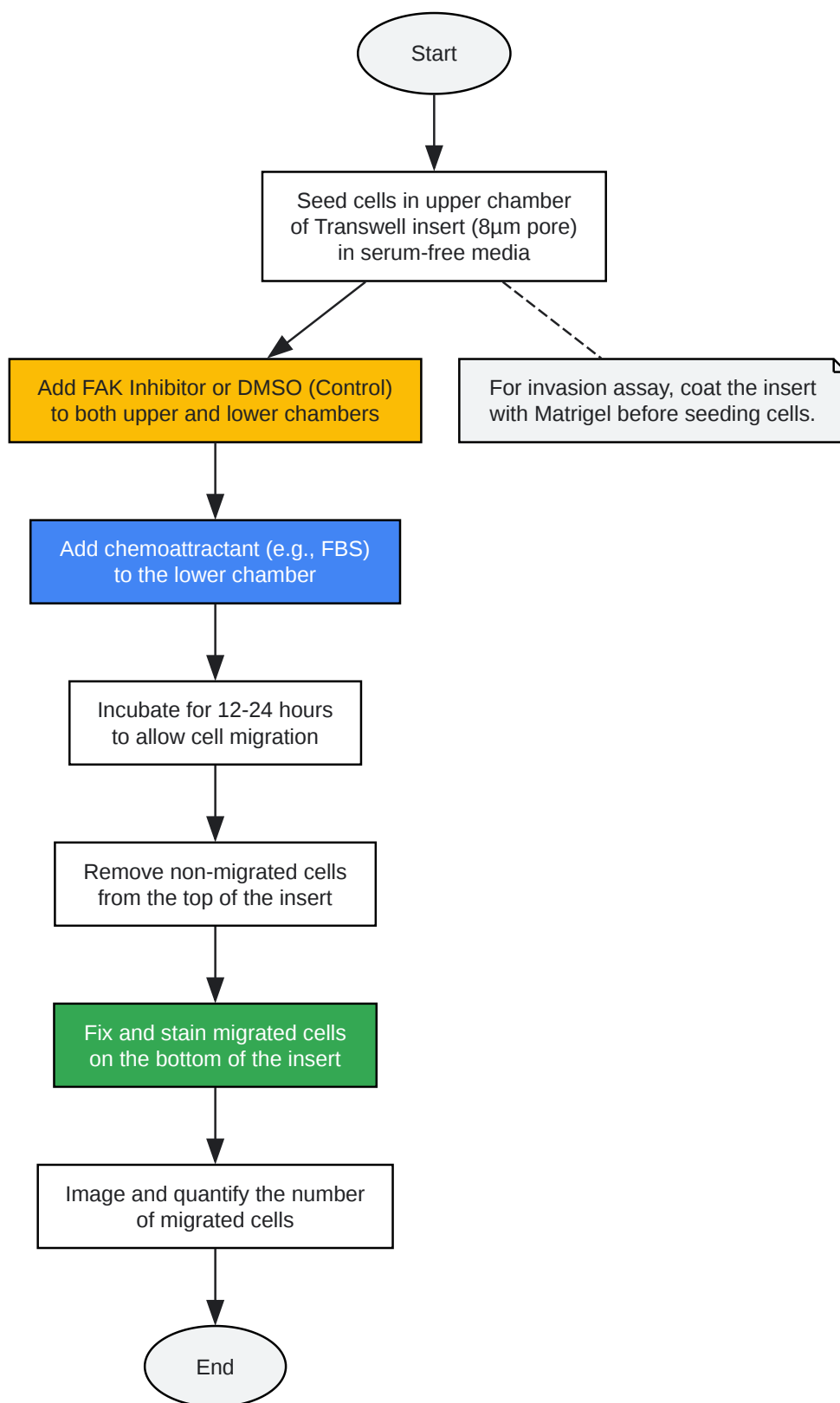
Data compiled from multiple sources.[\[3\]](#)[\[8\]](#)[\[12\]](#)

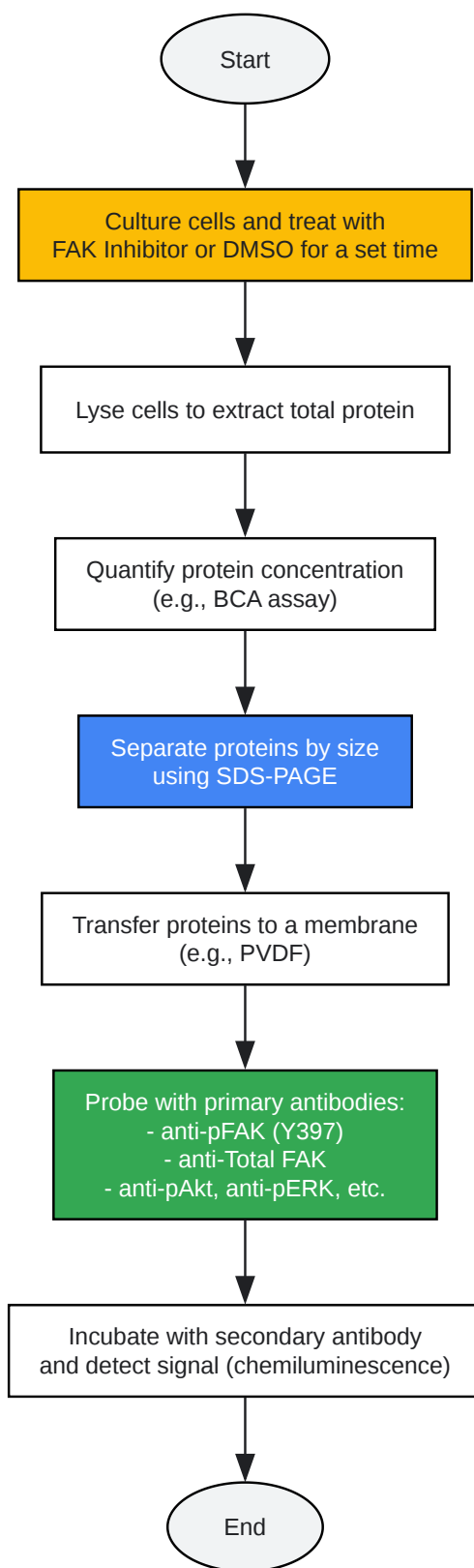
FAK Signaling Pathways

The kinase activity of FAK is central to its function as a signaling hub. Upon activation, the FAK/Src complex phosphorylates numerous downstream targets, initiating signaling cascades that regulate key cellular functions.









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